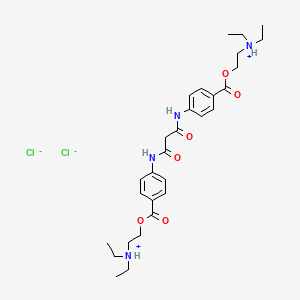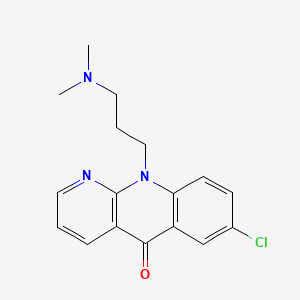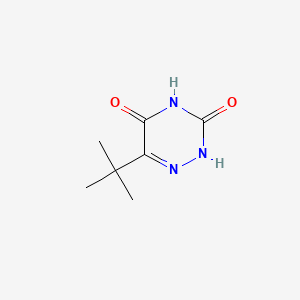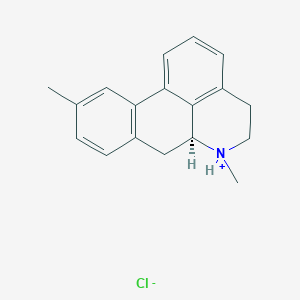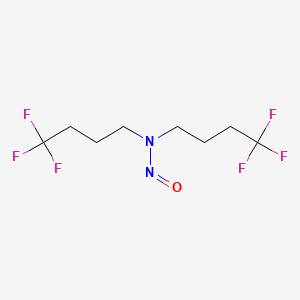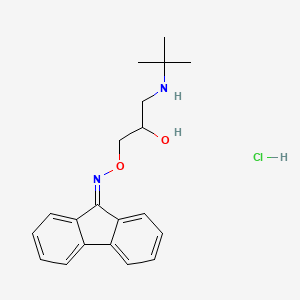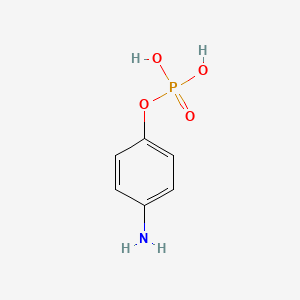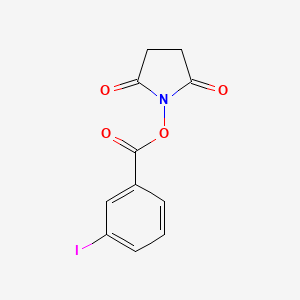
4-羟基-2,3,3',4',5-五氯联苯
描述
4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl (4-OH-CB107) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans . Several previous studies have suggested adverse effects of OH-PCBs on the endocrine and nervous systems in mammals .
Synthesis Analysis
The synthesis of 4-OH-CB107 involves the metabolism of certain PCB congeners. Some PCB congeners are known to be metabolized to hydroxylated PCBs (OH-PCBs) in the liver . The metabolites extracted from the reaction mixtures containing rat CYP1A1, rat CYP2B1, or human CYP2B6 were mixed with the appropriate concentrations of the standard 4-OH-CB107 .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 4-OH-CB107 primarily occur in the liver of adult male Wistar rats . The mRNA expression profile in the liver of these rats treated with 4-OH-CB107 revealed changes in the expression of genes involved in the circadian rhythm and fatty acid metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .科学研究应用
昼夜节律和脂肪酸代谢的破坏
研究表明,4-羟基-2,3,3’,4’,5-五氯联苯 (4-OH-CB107) 能够影响大鼠的肝脏转录组,表明昼夜节律和脂肪酸代谢受到破坏 {svg_1}。该化合物改变了与身体内部时钟和脂质处理相关的基因表达,这对于理解环境污染物对这些生物系统的影响具有重要意义。
生殖和发育毒理学
子宫内暴露于 4-OH-CB107 与大鼠发育里程碑、类固醇激素水平和动情周期发生显著变化有关 {svg_2}。这表明该化合物可能作为一种内分泌干扰物,影响生殖健康和发育,这对评估 PCB 暴露对野生动物和人类的风险至关重要。
抗菌应用
初步生物测定表明,与 4-OH-CB107 具有类似羟基化结构的 4-羟基香豆素衍生物表现出广谱抗菌作用 {svg_3}。这表明 4-OH-CB107 及其类似物有可能成为开发新型抗菌药物的先导化合物。
抗真菌和抗菌活性
合成的 4-羟基-2-喹啉类似物,在结构上与 4-OH-CB107 相关,已显示出对黄曲霉等病原真菌具有抗真菌活性,以及对金黄色葡萄球菌和大肠杆菌等细菌具有抗菌活性 {svg_4}。这突出了该化合物在创造真菌和细菌感染治疗方法方面的潜力。
分子对接和药物发现
分子对接研究表明,与 4-OH-CB107 相关的化合物中存在的羟基吡喃酮环可以与β-微管蛋白等靶蛋白形成有效的相互作用 {svg_5}。这种能力对于药物发现非常重要,因为分子与生物靶标的结合亲和力是开发治疗剂的关键因素。
肝损伤和毒理学研究
用 4-OH-CB107 处理的大鼠血浆亮氨酸氨肽酶水平的剂量依赖性增加表明肝损伤的发生 {svg_6}。这一发现对于毒理学研究非常重要,因为它为羟基化 PCB 引起的肝损伤提供了一种生物标志物。
内分泌系统研究
4-OH-CB107 对大鼠激素水平和动情周期的影响表明其对内分泌系统的影响 {svg_7}。研究这些影响有助于我们了解环境污染物如何与激素调节相互作用,并可能导致疾病。
作用机制
Target of Action
The primary target of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The activation of AhR by 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl disrupts several biochemical pathways. Notably, it affects the circadian rhythm and fatty acid metabolism . Changes in the expression of genes involved in these pathways, such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, have been observed in 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl-treated rats .
Pharmacokinetics
It has been observed that this compound can accumulate in fetal liver, brain, and plasma, and reduce maternal and fetal thyroid hormone levels after prenatal exposure .
Result of Action
The action of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl results in several molecular and cellular effects. It has been found to induce long-term effects on behavior and neurodevelopment . For instance, it can affect neurotransmitter levels, influencing both the dopaminergic and noradrenergic systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl. For example, in utero and lactational exposure to this compound may result in developmental effects in the offspring of laboratory animals . Furthermore, the compound’s effects can be influenced by its persistence in the environment and its presence in various organisms, including humans .
安全和危害
4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl has been associated with potential health risks. Exposure to this compound may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism . It has also been associated with long-term effects on behavior and neurodevelopment .
未来方向
属性
IUPAC Name |
2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCTWHUJUDFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165175 | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152969-11-4 | |
| Record name | 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152969-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) and where does it come from?
A1: 4-OH-CB107 is a hydroxylated metabolite of certain polychlorinated biphenyls (PCBs), specifically CB-105 and CB-118. [] PCBs are human-made chemicals that were widely used in various industrial applications but are now recognized as persistent organic pollutants due to their toxicity and bioaccumulation potential. While no longer produced, they persist in the environment and can be metabolized into compounds like 4-OH-CB107, which have their own toxicological profiles. [, , , , ]
Q2: How does 4-OH-CB107 interact with biological systems and what are the potential consequences?
A2: While the exact mechanisms of action are still being investigated, studies show that 4-OH-CB107 can disrupt endocrine function, particularly impacting thyroid hormone levels. [, ] Research using rat models has demonstrated that in utero exposure to 4-OH-CB107 can lead to a decrease in both maternal and fetal thyroid hormone levels. [] Additionally, 4-OH-CB107 exposure has been linked to alterations in brain development and function, as observed in behavioral changes and altered neurotransmitter levels in rat models. [] Furthermore, there is evidence suggesting potential effects on female reproductive health, with studies demonstrating prolonged estrous cycles and altered estradiol levels in rats exposed to 4-OH-CB107 in utero. []
Q3: How does the structure of 4-OH-CB107 compare to its parent PCB congeners, and how does this impact its activity?
A3: 4-OH-CB107 is a metabolite of PCBs like CB-105 and CB-118, meaning it shares a similar structure but with a crucial difference: the presence of a hydroxyl group. [, ] This structural difference contributes to 4-OH-CB107 having a reduced potential for activating the aryl hydrocarbon receptor (AhR) compared to its parent congeners. [] AhR activation is a key mechanism through which certain PCBs exert their toxic effects. Therefore, while 4-OH-CB107 might have a lower dioxin-like toxicity, it exhibits distinct toxicological properties, particularly affecting neurodevelopment, endocrine function, and potentially reproductive health. [, , ]
Q4: How is 4-OH-CB107 distributed and eliminated from the body?
A4: While detailed pharmacokinetic data in humans is limited, studies in rats indicate that 4-OH-CB107 can cross the placental barrier and accumulate in fetal tissues, including the liver, brain, and plasma. [] This suggests potential risks for developing organisms exposed to this compound. Research on the elimination pathways and half-life of 4-OH-CB107 is ongoing.
Q5: Can exposure to 4-OH-CB107 be assessed, and what have studies revealed?
A5: 4-OH-CB107 can be measured in biological samples like maternal serum, enabling the assessment of exposure levels. [, ] Research indicates a positive correlation between prenatal 4-OH-CB107 levels and specific sex hormone levels in male infants, suggesting potential endocrine-disrupting effects early in life. [] Additionally, studies have shown that consumption of fatty fish from the Baltic Sea, a known source of environmental contaminants, can lead to increased plasma levels of 4-OH-CB107 in humans. [] This highlights the potential for dietary exposure to this PCB metabolite.
Q6: What are the implications of 4-OH-CB107 for human health?
A6: Given its persistence in the environment, potential for bioaccumulation, and documented effects on hormone levels, brain development, and potentially reproductive health in animal models, 4-OH-CB107 raises concerns for human health. [, , , ] While further research is needed to fully elucidate the risks associated with human exposure, the available evidence warrants attention and efforts to minimize exposure to this PCB metabolite.
Q7: Are there any known alternatives or substitutes for products or processes that contribute to 4-OH-CB107 exposure?
A7: While PCBs themselves are no longer produced in many countries, their legacy persists in the environment. Efforts to minimize exposure to 4-OH-CB107 should focus on reducing the release of PCBs into the environment through proper waste management and remediation of contaminated sites. [] Additionally, promoting sustainable and less hazardous alternatives in industries where PCBs were once used is crucial for preventing future exposure to these persistent pollutants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
